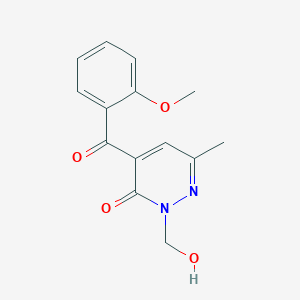
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyridazinone core with hydroxymethyl and methoxybenzoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methoxybenzoyl chloride with a suitable pyridazinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxybenzoyl group can be reduced to a benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(Carboxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one.
Reduction: 2-(Hydroxymethyl)-4-(2-hydroxybenzyl)-6-methylpyridazin-3(2H)-one.
Substitution: 2-(Hydroxymethyl)-4-(2-aminobenzoyl)-6-methylpyridazin-3(2H)-one.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hydroxymethyl)-4-(2-chlorobenzoyl)-6-methylpyridazin-3(2H)-one
- 2-(Hydroxymethyl)-4-(2-fluorobenzoyl)-6-methylpyridazin-3(2H)-one
- 2-(Hydroxymethyl)-4-(2-nitrobenzoyl)-6-methylpyridazin-3(2H)-one
Uniqueness
Compared to its analogs, 2-(Hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
832712-36-4 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-4-(2-methoxybenzoyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C14H14N2O4/c1-9-7-11(14(19)16(8-17)15-9)13(18)10-5-3-4-6-12(10)20-2/h3-7,17H,8H2,1-2H3 |
Clé InChI |
LHFOLYBFAZMXHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C(=C1)C(=O)C2=CC=CC=C2OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
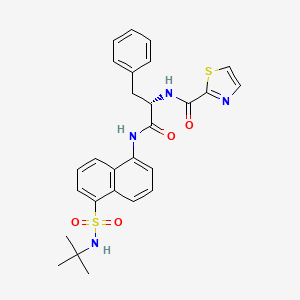
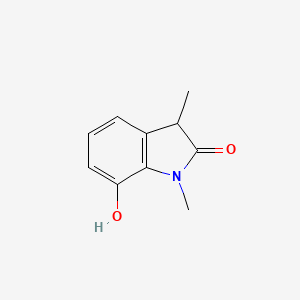

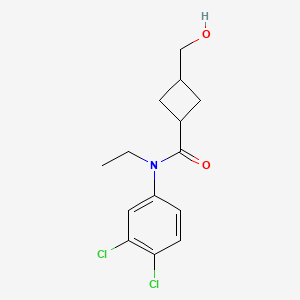
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)


![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
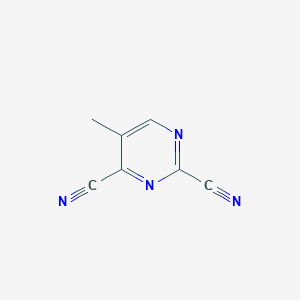

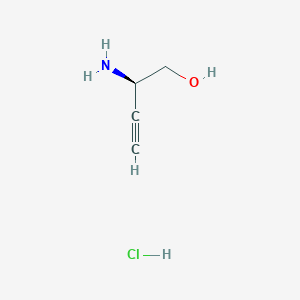
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)

